molecular formula C15H14O4 B154125 Methyl bis(4-hydroxyphenyl)acetate CAS No. 5129-00-0

Methyl bis(4-hydroxyphenyl)acetate

Cat. No. B154125
CAS RN: 5129-00-0
M. Wt: 258.27 g/mol
InChI Key: GKFFBAQBFJBIDR-UHFFFAOYSA-N
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Description

“Methyl bis(4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C15H14O4 . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .


Molecular Structure Analysis

The molecular structure of “Methyl bis(4-hydroxyphenyl)acetate” is characterized by its molecular formula C15H14O4. It has an average mass of 258.269 Da and a monoisotopic mass of 258.089203 Da .


Physical And Chemical Properties Analysis

“Methyl bis(4-hydroxyphenyl)acetate” has a molecular formula of C15H14O4, an average mass of 258.269 Da, and a monoisotopic mass of 258.089203 Da .

Scientific Research Applications

Metabolic Pathways and Biodegradation

Methyl bis(4-hydroxyphenyl)acetate, through its relationship to bisphenol A (BPA) derivatives, is involved in novel metabolic pathways. A study by Spivack, Leib, & Lobos (1994) detailed a pathway involving the oxidative skeletal rearrangement of BPA by a Gram-negative aerobic bacterium, leading to the production of derivatives including 4-hydroxybenzaldehyde and 4-hydroxyacetophenone. Similarly, Kang, Katayama, & Kondo (2006) discussed the biodegradation of BPA, highlighting that the metabolism of BPA by various organisms typically leads to detoxification.

Synthesis and Crystal Structure Analysis

The synthesis and analysis of compounds structurally related to Methyl bis(4-hydroxyphenyl)acetate have been explored. For instance, Elenkova et al. (2014) synthesized a compound using the Knoevenagel reaction and analyzed its crystal structure, while Voronkov et al. (2013) studied the crystal and molecular structure of a related compound, highlighting its synthesis process.

Medical Imaging Applications

Methyl bis(4-hydroxyphenyl)acetate derivatives have potential applications in medical imaging. Gao et al. (2008) synthesized carbon-11 labeled cyclofenil derivatives, including compounds structurally similar to Methyl bis(4-hydroxyphenyl)acetate, for PET imaging of breast cancer estrogen receptors.

Antioxidant and Antimicrobial Potential

The compound has also been studied for its antioxidant and antimicrobial properties. Harini et al. (2014) described the synthesis of novel oxime esters related to Methyl bis(4-hydroxyphenyl)acetate and evaluated their biological activities, noting significant antioxidant and antimicrobial efficacy.

Polymer Chemistry

Methyl bis(4-hydroxyphenyl)acetate derivatives play a role in polymer chemistry. Kricheldorf, Hobzova, & Schwarz (2003) explored the synthesis of hyperbranched polyesters derived from 4,4-bis(4′-hydroxyphenyl)valeric acid, a structurally related compound, highlighting the formation of cyclic polymers.

Future Directions

While specific future directions for “Methyl bis(4-hydroxyphenyl)acetate” are not mentioned in the retrieved papers, there are studies on related compounds that suggest potential avenues for research. For instance, a study on the synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst suggests that this form of carbon has a much higher degree of structural perfection, which is close to hollow graphite fiber in structure .

properties

IUPAC Name

methyl 2,2-bis(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFFBAQBFJBIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063712
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bis(4-hydroxyphenyl)acetate

CAS RN

5129-00-0
Record name Methyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl bis(4-hydroxyphenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl bis(4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Yang, H Liu, Q Yang, J Liu, J Chen, L Shi - Chemosphere, 2016 - Elsevier
Both in vivo and in vitro assay indicated that bisphenols can inhibit the androgen receptor. However, the underlying antagonistic mechanism is unclear. In this study, molecular docking …
Number of citations: 47 www.sciencedirect.com
HW Ng, M Shu, H Luo, H Ye, W Ge… - Chemical research in …, 2015 - ACS Publications
Bisphenol A (BPA) replacement compounds are released to the environment and cause widespread human exposure. However, a lack of thorough safety evaluations on the BPA …
Number of citations: 79 pubs.acs.org
K Pelch, JA Wignall, AE Goldstone, PK Ross, RB Blain… - Toxicology, 2019 - Elsevier
Recent studies report widespread usage or exposure to a variety of chemicals with structural or functional similarity to bisphenol A (BPA), referred to as BPA analogues or derivatives. …
Number of citations: 176 www.sciencedirect.com
MK Björnsdotter, J de Boer, A Ballesteros-Gómez - Chemosphere, 2017 - Elsevier
Thermal paper contains potentially toxic compounds such as bisphenol A (BPA), which is used as a color developer. BPA has been reported in thermal paper in concentrations up to …
Number of citations: 206 www.sciencedirect.com
OFT CHEMICALS - researchgate.net
It is often the case that hazardous chemicals, which have been restricted or banned in the European Union (EU) or other industrialized regions, are still used in the Southern …
Number of citations: 3 www.researchgate.net
BPA BPA - greenpeace.org
2 Introduction 1 http://www. chemtrust. org/pharma 2 http://www. chemtrust. org/immune 3 http://www. chemtrust. org/brain/4 http://www. chemtrust. org/bisphenol-a-bpa/ …
Number of citations: 5 www.greenpeace.org
A Soundararajan - 2019 - dro.deakin.edu.au
In this study, circulatory levels of the environmental contaminant Bisphenol-A (BPA) was found increased in patients with type 2 diabetes and were positively correlated to …
Number of citations: 2 dro.deakin.edu.au
E Eilebrecht, BA Ökologie, SA Wenzel… - Dessau-Roßlau …, 2019 - bmuv.de
Bisphenol A (BPA) is mainly used as raw material in the production of plastic products. Due to its hormone-like effects in humans and other organisms, the use of BPA is closely …
Number of citations: 2 www.bmuv.de

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